molecular formula C7H8N2S2 B7769059 (phenylhydrazinylidene)methanedithiol

(phenylhydrazinylidene)methanedithiol

Cat. No.: B7769059
M. Wt: 184.3 g/mol
InChI Key: AHXKSXLKMOANIS-UHFFFAOYSA-N
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Description

Zirconium dichloride oxide octahydrate: ((phenylhydrazinylidene)methanedithiol) is a chemical compound with the molecular formula Cl₂H₁₈O₉Zr. . This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium dichloride oxide octahydrate is typically synthesized by reacting zirconium dioxide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

ZrO2+2HCl+6H2OZrOCl28H2O\text{ZrO}_2 + 2\text{HCl} + 6\text{H}_2\text{O} \rightarrow \text{ZrOCl}_2 \cdot 8\text{H}_2\text{O} ZrO2​+2HCl+6H2​O→ZrOCl2​⋅8H2​O

Industrial Production Methods: In industrial settings, zirconium dichloride oxide octahydrate is produced on a larger scale using similar methods. The process involves the dissolution of zirconium dioxide in hydrochloric acid, followed by crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Zirconium dichloride oxide octahydrate undergoes various chemical reactions, including:

    Hydrolysis: When dissolved in water, it hydrolyzes to form zirconium hydroxide and hydrochloric acid.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.

    Substitution: It can undergo substitution reactions with other halides or ligands.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

    Substitution: Various halides or ligands can be used as reagents under controlled conditions.

Major Products Formed:

    Hydrolysis: Zirconium hydroxide and hydrochloric acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

    Substitution: The products vary based on the substituting reagent.

Scientific Research Applications

Mechanism of Action

The mechanism of action of zirconium dichloride oxide octahydrate involves its ability to form complexes with various ligands. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used .

Comparison with Similar Compounds

  • Zirconium tetrachloride (ZrCl₄)
  • Zirconium oxychloride (ZrOCl₂)
  • Zirconium sulfate (Zr(SO₄)₂)

Comparison: Zirconium dichloride oxide octahydrate is unique due to its octahydrate form, which provides it with distinct solubility and reactivity properties compared to other zirconium compounds. For example, zirconium tetrachloride is more reactive and less stable in aqueous solutions, while zirconium sulfate has different solubility characteristics .

Properties

IUPAC Name

(phenylhydrazinylidene)methanedithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXKSXLKMOANIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN=C(S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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